molecular formula C4H9ClN2O B1430063 3-Methylimidazolidin-4-one hydrochloride CAS No. 1432681-40-7

3-Methylimidazolidin-4-one hydrochloride

Cat. No.: B1430063
CAS No.: 1432681-40-7
M. Wt: 136.58 g/mol
InChI Key: NQRVWPRBMBVQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylimidazolidin-4-one hydrochloride: is a chemical compound with the molecular formula C4H9ClN2O and a molecular weight of 136.58 g/mol . It is a solid compound that is typically stored at room temperature in a dry and cool environment . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazolidin-4-one hydrochloride involves the preparation of imidazol-4-ones, which are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group . The preparation methods can be categorized into three main transformations:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylimidazolidin-4-one hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazolone derivatives, while reduction may yield amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methylimidazolidin-4-one hydrochloride is unique due to its specific substitution pattern and its ability to modulate proteasome activity. This makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3-methylimidazolidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-6-3-5-2-4(6)7;/h5H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRVWPRBMBVQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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